molecular formula C9H10ClNO2 B8418966 5-Chloro-3-isopropylpicolinic acid

5-Chloro-3-isopropylpicolinic acid

Cat. No. B8418966
M. Wt: 199.63 g/mol
InChI Key: YWAUKIPPABAFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085576B2

Procedure details

A sealable vial was charged with 5-chloro-3-(prop-1-en-2-yl)picolinic acid (373 mg, 1.887 mmol) and EtOH (100 mL). The solution was purged with Nitrogen. Pt on activated carbon (479 mg, 0.245 mmol) was added, followed by glacial acetic acid (0.4 mL). The reaction mixture was evacuated, backfilled with hydrogen and stirred for 30 min at rt. The reaction mixture was filtered through a pad of celite to obtain the title compound as a white solid. The product contained minor amounts of dehalogenated product. The product was used in the next step without further purification.
Name
5-chloro-3-(prop-1-en-2-yl)picolinic acid
Quantity
373 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
479 mg
Type
catalyst
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:13])=[CH2:12])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.CCO>[Pt].C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]([CH3:13])[CH3:12])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
5-chloro-3-(prop-1-en-2-yl)picolinic acid
Quantity
373 mg
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(=O)O)C(=C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
479 mg
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with Nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.